2-Methylbenzo[d]oxazol-7-amine SDS safety data sheet
2-Methylbenzo[d]oxazol-7-amine SDS safety data sheet
Technical Whitepaper: Safety, Handling, and Application of 2-Methylbenzo[d]oxazol-7-amine
Executive Summary
2-Methylbenzo[d]oxazol-7-amine (CAS: 848678-67-1) is a specialized heterocyclic building block increasingly utilized in advanced organic synthesis, particularly as a bidentate directing group for Palladium(II)-catalyzed C(sp³)-H functionalization.[1][2] Unlike common bulk solvents or reagents, this compound occupies a niche in high-value drug discovery workflows.
This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological "read-across" principles with practical laboratory protocols. It addresses the specific risks associated with aminobenzoxazoles—primarily acute toxicity and severe irritation—and provides a self-validating framework for its safe application in catalysis.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the physical state and stability of this amine is critical for accurate dosing in catalytic cycles, where stoichiometry controls the efficiency of C-H activation.
| Parameter | Specification | Technical Note |
| Chemical Name | 2-Methylbenzo[d]oxazol-7-amine | Systematic IUPAC nomenclature. |
| CAS Number | 848678-67-1 | Unique identifier for the 7-amino isomer.[1][2] |
| Molecular Formula | C₈H₈N₂O | Heterobicyclic aromatic amine.[2][3] |
| Molecular Weight | 148.16 g/mol | Essential for catalyst loading calculations. |
| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water; lipophilic core. |
| Storage | 2–8°C, Inert Atmosphere | Amine group is oxidation-sensitive; store under Argon/Nitrogen. |
Part 2: Hazard Identification & Toxicology (Structure-Activity Relationship)
As a Senior Application Scientist, one must look beyond generic H-codes. The toxicity of 2-Methylbenzo[d]oxazol-7-amine is derived from its structural homology to anilines and benzoxazoles . The fused ring system increases lipophilicity, potentially enhancing membrane permeability compared to simple anilines.
Core Hazard Profile
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Acute Toxicity (Oral): Categorized as Harmful (Category 4) . The metabolic activation of the amine group can lead to reactive intermediates (hydroxylamines) capable of protein adduction.
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Skin & Eye Irritation: The basicity of the primary amine combined with the aromatic ring creates a compound that is Irritating to Skin (Category 2) and causes Serious Eye Irritation (Category 2A) . Direct contact can cause chemical burns if not washed immediately.
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Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (Category 3) is common with dust inhalation.
GHS Classification Summary
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Signal Word: WARNING
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
Visualization: Hazard Assessment Logic
The following diagram illustrates the decision-making process for handling this compound based on its structural risks.
Caption: Logical flow from structural hazard identification to specific engineering controls and PPE requirements.
Part 3: Safe Handling & Storage Protocols
This protocol is designed to be self-validating : if the material changes color (darkens) or aggregates, the storage conditions were breached, and purification is required before use in catalysis.
Handling Workflow
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Engineering Controls: Always weigh and manipulate the solid within a chemical fume hood . If high precision weighing (<10 mg) is required for catalysis screening, use an anti-static gun to prevent dust dispersal.
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PPE:
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Eyes: Chemical safety goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine amine powders.
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Skin: Double-gloving with Nitrile (0.11 mm minimum thickness).
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Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.
-
-
Solubilization: Dissolve in solvent (e.g., DCM, DMSO) immediately after weighing to minimize dust hazard.
Storage & Stability
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Temperature: Store at 2–8°C (Refrigerate).
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Atmosphere: The 7-amine position is electron-rich and prone to oxidation. Store under Argon or Nitrogen .
-
Validation:
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Pass: Powder is off-white/pale yellow.
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Fail: Powder is dark brown/black (oxidation has occurred). Action: Recrystallize or discard.
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Part 4: Emergency Response & First Aid
Standard "flush with water" advice is often insufficient for aromatic amines due to their lipophilicity.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Critical Step: Lift eyelids to ensure removal of trapped particulates. Seek medical attention immediately.
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Skin Contact: Wash with soap and copious water.[4] Do not use ethanol or organic solvents to wash skin, as this increases transdermal absorption of the amine.
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Ingestion: Rinse mouth. Do NOT induce vomiting . Call a Poison Center.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Part 5: Synthesis & Application Context
2-Methylbenzo[d]oxazol-7-amine is not just a passive intermediate; it is a Transient Directing Group (TDG) . In Palladium-catalyzed C-H activation, the amine coordinates to the metal, directing it to a specific C-H bond on a substrate (often an aldehyde or ketone via imine formation).
Experimental Workflow: Pd-Catalyzed C-H Activation
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Role: The amine forms a reversible imine linkage with the substrate, directing the Pd catalyst to the β-position.
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Safety in Reaction:
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High Temperature: These reactions often run at 80–120°C. The amine's flash point is likely >100°C, but solvent vapors present a fire risk.
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Metal Waste: The reaction generates Pd-contaminated waste. Segregate liquid waste into "Heavy Metal Organic" streams.
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Visualization: Application Logic (Directing Group)
Caption: The catalytic cycle showing the role of the 7-amine as a removable directing group.
References
-
BLD Pharm. (2023). Safety Data Sheet: 2-Methylbenzo[d]oxazol-7-amine (CAS 848678-67-1). Retrieved from
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Luo, F., et al. (2016).[5][6] Design and Synthesis of 2-Methyl-7-aminobenzoxazole as Auxiliary in the Palladium(II)-Catalyzed Arylation of a beta-Positioned C(sp3)-H Bond. Advanced Synthesis & Catalysis, 358(6), 887-893. Retrieved from
-
PubChem. (2023). Compound Summary: 2-Methylbenzoxazole (Parent Structure Safety Data). Retrieved from
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Sigma-Aldrich. (2023). Safety Data Sheet: 5-Amino-2-methylbenzoxazole (Isomer Read-Across). Retrieved from
Sources
- 1. 13826-88-5[Zinc fluoborate]- Acmec Biochemical [acmec.com.cn]
- 2. 848678-67-1|2-Methylbenzo[d]oxazol-7-amine|BLD Pharm [bldpharm.com]
- 3. 5676-60-8|2-Methylbenzo[d]oxazol-6-amine|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
